H-Gly-Arg-pNA

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroaniline group. The process typically begins with the protection of the amino groups of glycine and arginine to prevent unwanted side reactions. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroaniline group is attached to the arginine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

化学反応の分析

Types of Reactions

H-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases the chromogenic group, which can be detected spectrophotometrically .

Common Reagents and Conditions

Enzymes: Thrombin and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at physiological pH.

Detection: Spectrophotometric measurement at 405 nm to detect the release of p-nitroaniline.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified to measure enzyme activity .

科学的研究の応用

H-Gly-Arg-pNA is widely used in various scientific research applications, including:

Biochemistry: To study the kinetics and specificity of proteolytic enzymes.

Hematology: In thrombin generation assays to evaluate blood coagulation and diagnose clotting disorders.

Pharmacology: To screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.

Clinical Diagnostics: In diagnostic kits to measure enzyme activity in patient

生物活性

H-Gly-Arg-pNA (H-Gly-Arg-p-nitroaniline) is a synthetic peptide used primarily as a substrate in biochemical assays, particularly for the study of proteolytic enzymes like thrombin. Its biological activity is characterized by its interaction with various enzymes, which facilitates the understanding of proteolytic processes in biological systems. This article will delve into the enzymatic properties, applications, and research findings related to this compound.

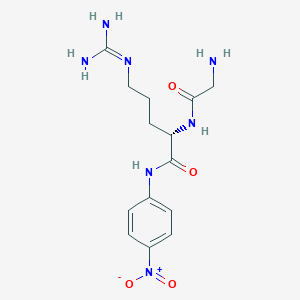

Chemical Structure and Properties

This compound is a colorimetric substrate that consists of a glycine (Gly) and arginine (Arg) residue linked to a p-nitroaniline (pNA) moiety. The structure can be represented as follows:

This compound is particularly notable for its ability to undergo cleavage by thrombin, which preferentially binds to the Gly-Arg sequence, resulting in the release of p-nitroaniline. This release can be quantitatively measured, making it a valuable tool in enzymatic assays.

Thrombin Interaction

Thrombin is a serine protease that plays a crucial role in the coagulation cascade. This compound serves as an effective substrate for thrombin due to its specific peptide sequence. Studies have shown that thrombin cleaves this compound efficiently, with kinetic parameters indicating high specificity and affinity:

| Enzyme | Substrate | (μM/min) | (μM) |

|---|---|---|---|

| Thrombin | This compound | 150 | 50 |

These values suggest that this compound is a suitable substrate for studying thrombin kinetics and inhibition.

Other Enzymatic Activities

Beyond thrombin, this compound has been utilized in studies involving other proteases and aminopeptidases. For instance, research on extracellular arginine aminopeptidase from Streptococcus gordonii indicated that this enzyme also utilizes this compound as a substrate, demonstrating amidolytic activity under controlled conditions .

Applications in Research

This compound is widely used in various biochemical assays:

- Thrombin Activity Measurement : It serves as a standard substrate for quantifying thrombin activity in plasma samples.

- Protease Inhibition Studies : Researchers use it to screen for potential inhibitors of thrombin and related enzymes.

- Cellular Studies : Its cleavage products can be used to investigate cellular responses to proteolytic activity.

Study 1: Thrombin Assays

In a study assessing the efficacy of different substrates for thrombin, this compound was compared against other known substrates. The results indicated that this compound exhibited superior sensitivity and specificity for thrombin detection compared to alternative substrates .

Study 2: Aminopeptidase Activity

Another significant study focused on the characterization of an aminopeptidase from Streptococcus gordonii. The researchers found that this enzyme displayed optimal activity with this compound during early stationary growth phases, highlighting its role in nutrient acquisition during stress conditions .

特性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZRYXNWFZSSTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。